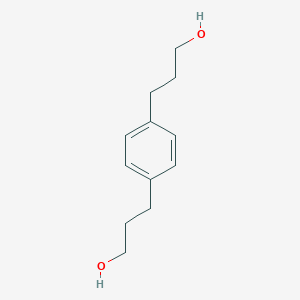
1,4-Benzenedipropanol
Übersicht
Beschreibung
1,4-Benzenedipropanol , also known as alpha,alpha’,gamma,gamma,gamma’,gamma’-hexamethyl- , is an alkylbenzene compound with the chemical formula C18H30O2 . Its molecular structure features a central benzene ring substituted with two propyl (propanol) groups at positions 1 and 4. Additionally, it possesses hydroxyl groups at positions 2 and 6 on the benzene ring .
Wissenschaftliche Forschungsanwendungen
Molecular Electronics : A study by Bruot et al. (2011) explored the use of 1,4'-benzenedithiol in molecular electronics. They demonstrated that by manipulating a molecule bridged between electrodes, it's possible to control charge transport, which is significant for developing molecular electronic devices (Bruot, Hihath, & Tao, 2011).
Energy Storage : Renault et al. (2016) investigated dilithium benzenedipropiolate as a potential negative electrode material for lithium-ion batteries. This research highlights the high specific capacity of lithium carboxylates, including 1,4-benzenedipropanol derivatives, in energy storage applications (Renault, Oltean, Araujo, Grigoriev, Edström, & Brandell, 2016).
Medicinal Chemistry : Spencer et al. (2010) discussed the use of 1,4-benzodiazepin-2-ones, related to 1,4-Benzenedipropanol, in medicinal chemistry. These compounds find applications in various medical treatments, including as anticancer agents (Spencer, Rathnam, & Chowdhry, 2010).
Biological Activities : Maheshwari and Goyal (2015) reviewed the synthesis and biological activities of 1,4-benzothiazine analogues, which have applications in treating a range of medical conditions due to their diverse biological activities (Maheshwari & Goyal, 2015).
Nanotechnology : Tsutsui et al. (2006) examined the conductance of single 1,4-benzenedithiol (BDT) molecules in molecular device applications. Their findings support the potential use of such molecules in nanotechnology and electronic devices (Tsutsui, Teramae, Kurokawa, & Sakai, 2006).
Corrosion Inhibition : Singh and Quraishi (2016) studied the use of bis Schiff’s Bases derived from 1,4-benzenedipropanol as corrosion inhibitors for steel. These findings are relevant in industrial applications where corrosion resistance is critical (Singh & Quraishi, 2016).
Adsorption and Environmental Applications : Oveisi, Asli, and Mahmoodi (2018) explored the use of 1,4-benzenedicarboxylate in the synthesis of metal-organic frameworks (MOFs) for dye adsorption in wastewater treatment. This research highlights the potential environmental applications of 1,4-Benzenedipropanol derivatives (Oveisi, Asli, & Mahmoodi, 2018).
Eigenschaften
IUPAC Name |
3-[4-(3-hydroxypropyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDREDDDGVJRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedipropanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)



![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)


![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)